molecular formula C13H7ClF2O B12647151 2-Chloro-4,4'-difluorobenzophenone CAS No. 87750-61-6

2-Chloro-4,4'-difluorobenzophenone

Cat. No.: B12647151
CAS No.: 87750-61-6
M. Wt: 252.64 g/mol
InChI Key: XQFWXPFVJXIPIH-UHFFFAOYSA-N
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Description

2-Chloro-4,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7ClF2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like petroleum ether . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for 2-Chloro-4,4’-difluorobenzophenone often involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted benzophenones.

    Reduction: Formation of 2-chloro-4,4’-difluorobenzhydrol.

    Oxidation: Formation of 2-chloro-4,4’-difluorobenzoic acid.

Scientific Research Applications

2-Chloro-4,4’-difluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,4’-difluorobenzophenone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of electron-withdrawing groups (chlorine and fluorine), influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,4’-difluorobenzophenone is unique due to the combination of chlorine and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

CAS No.

87750-61-6

Molecular Formula

C13H7ClF2O

Molecular Weight

252.64 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClF2O/c14-12-7-10(16)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H

InChI Key

XQFWXPFVJXIPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)Cl)F

Origin of Product

United States

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